

ATTO 594 Fluorescent Dye: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: ATTO 594

Cat. No.: B15552726

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For Researchers, Scientists, and Drug Development Professionals

ATTO 594 is a high-performance fluorescent dye belonging to the rhodamine class of dyes. Renowned for its exceptional photostability and brightness, **ATTO 594** has become an invaluable tool in a wide range of fluorescence-based biological applications. This guide provides an in-depth overview of its core properties, detailed experimental protocols for its use, and examples of its application in studying cellular signaling pathways.

Core Photophysical and Chemical Properties

ATTO 594 is characterized by its strong absorption, high fluorescence quantum yield, and excellent water solubility.^{[1][2]} These properties make it particularly well-suited for demanding applications such as single-molecule detection and super-resolution microscopy.^{[1][2]} Upon conjugation to a biomolecule, **ATTO 594** carries a net electrical charge of -1.^{[1][2]}

Quantitative Data Summary

The key photophysical and chemical properties of **ATTO 594** are summarized in the tables below for easy reference and comparison.

Property	Value	Reference
Excitation Maximum (λ_{ex})	601 nm	[2]
Emission Maximum (λ_{em})	627 nm	[2]
Molar Extinction Coefficient (ϵ_{max})	120,000 $\text{cm}^{-1}\text{M}^{-1}$	[2]
Fluorescence Quantum Yield (Φ_f)	0.85	[2]
Fluorescence Lifetime (τ_{fl})	3.9 ns	[2]
Molecular Weight (Carboxy)	~1137 g/mol	[3]
Recommended Laser Line	594 nm	
Common Filter Set	Texas Red®	

Key Applications in Research

The exceptional characteristics of **ATTO 594** lend it to a variety of advanced scientific applications:

- **Super-Resolution Microscopy:** Its high photostability and brightness make it an excellent choice for techniques like STED (Stimulated Emission Depletion), PALM (Photoactivated Localization Microscopy), and dSTORM (direct Stochastic Optical Reconstruction Microscopy).[1][2]
- **Single-Molecule Detection:** The high quantum yield and low triplet state formation of **ATTO 594** are advantageous for tracking the dynamics of individual molecules.[3]
- **Flow Cytometry (FACS):** The dye's strong emission allows for clear discrimination of labeled cell populations.[1]
- **Fluorescence In-Situ Hybridization (FISH):** **ATTO 594**-labeled probes are used for the sensitive detection and localization of specific nucleic acid sequences within cells and tissues.[1][4][5][6]

- Förster Resonance Energy Transfer (FRET): **ATTO 594** can serve as a donor or acceptor in FRET-based assays to study molecular interactions.

Experimental Protocols

Detailed methodologies for common labeling and staining procedures involving **ATTO 594** are provided below.

Protein Labeling with **ATTO 594** NHS-Ester

This protocol describes the conjugation of **ATTO 594** N-hydroxysuccinimidyl (NHS) ester to primary amines on a target protein.

Materials:

- **ATTO 594** NHS-ester
- Protein of interest in an amine-free buffer (e.g., PBS)
- Reaction Buffer: 1 M sodium bicarbonate, pH 8.3-9.0
- Anhydrous, amine-free DMSO or DMF
- Gel filtration column (e.g., Sephadex G-25) for purification

Procedure:

- Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the solution is free of amine-containing substances like Tris or glycine.
- Prepare Dye Stock Solution: Immediately before use, dissolve the **ATTO 594** NHS-ester in DMSO or DMF to a concentration of 10 mg/mL.
- Conjugation Reaction:
 - Add the dye stock solution to the protein solution while gently vortexing. A common starting point is a 5- to 15-fold molar excess of dye to protein.
 - Incubate the reaction for 1-2 hours at room temperature, protected from light.

- Purification:
 - Separate the labeled protein from unreacted dye using a gel filtration column pre-equilibrated with PBS.
 - The first colored band to elute is the **ATTO 594**-labeled protein.
- Determine Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (for protein) and 601 nm (for **ATTO 594**).
 - Calculate the DOL using the Beer-Lambert law and the molar extinction coefficients of the protein and **ATTO 594**.

F-Actin Staining with ATTO 594 Phalloidin

This protocol outlines the use of **ATTO 594**-conjugated phalloidin to visualize filamentous actin (F-actin) in fixed cells.

Materials:

- **ATTO 594** Phalloidin
- Methanol or DMSO for stock solution
- Formaldehyde or paraformaldehyde for cell fixation
- Triton X-100 or other permeabilization agent
- PBS (Phosphate-Buffered Saline)
- BSA (Bovine Serum Albumin) for blocking

Procedure:

- Cell Fixation and Permeabilization:
 - Fix cells with 3.7% formaldehyde in PBS for 10 minutes at room temperature.

- Wash the cells three times with PBS.
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
- Wash the cells three times with PBS.
- Blocking:
 - Incubate the cells with 1% BSA in PBS for 30 minutes to reduce nonspecific binding.
- Staining:
 - Prepare the staining solution by diluting the **ATTO 594** Phalloidin stock solution in PBS with 1% BSA. A typical final concentration is 1:40 to 1:1000 from a stock solution.
 - Incubate the cells with the staining solution for 20-60 minutes at room temperature, protected from light.
- Washing and Mounting:
 - Wash the cells three times with PBS.
 - Mount the coverslips with an appropriate mounting medium.

Oligonucleotide Labeling via Click Chemistry

This protocol describes the labeling of an alkyne-modified oligonucleotide with **ATTO 594** azide using a copper-catalyzed click reaction.

Materials:

- **ATTO 594** Azide
- Alkyne-modified oligonucleotide
- Copper(II) sulfate (CuSO_4)
- A reducing agent (e.g., Sodium Ascorbate)

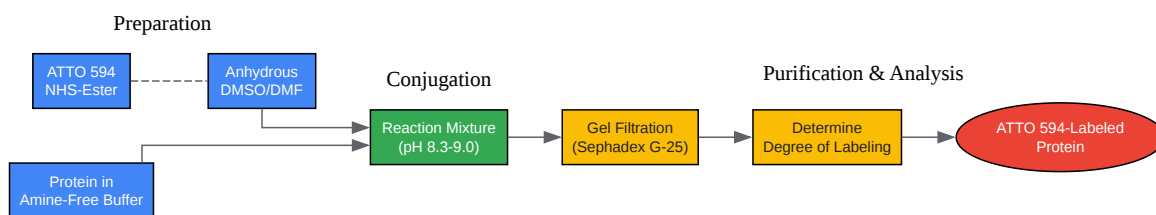
- A copper ligand (e.g., THPTA or TBTA)
- DMSO/t-BuOH or other suitable solvent

Procedure:

- Prepare Stock Solutions:
 - Dissolve the **ATTO 594** azide in DMSO/t-BuOH to a concentration of 10 mM.
 - Dissolve the alkyne-modified oligonucleotide in nuclease-free water.
 - Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.
- Click Reaction:
 - In a microcentrifuge tube, combine the alkyne-oligonucleotide, **ATTO 594** azide, and the copper ligand.
 - Initiate the reaction by adding the CuSO₄ followed by the sodium ascorbate.
 - Incubate the reaction at room temperature for 30 minutes to 2 hours, or until the reaction is complete. The reaction can be accelerated by gentle heating.
- Purification:
 - Purify the labeled oligonucleotide from the reaction mixture using ethanol precipitation, HPLC, or other suitable chromatographic methods.

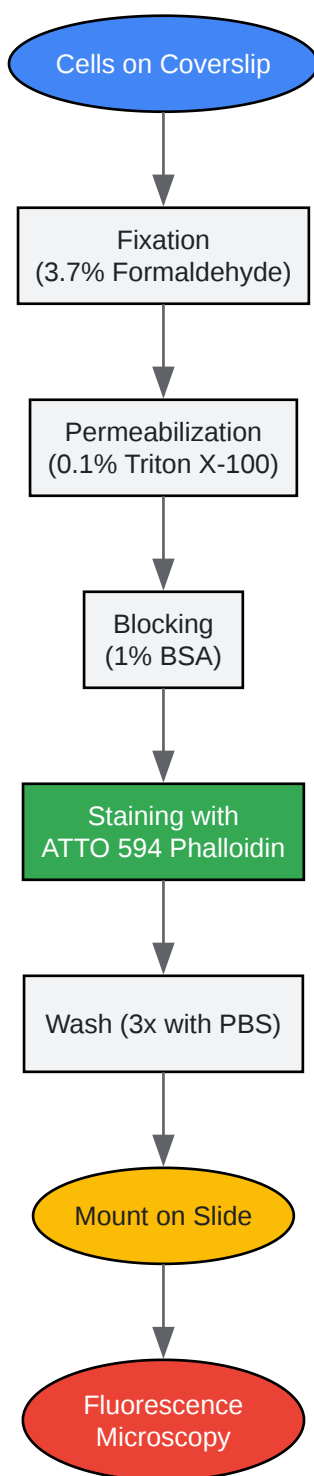
Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate logical relationships in experimental workflows and signaling pathways where **ATTO 594** is utilized.



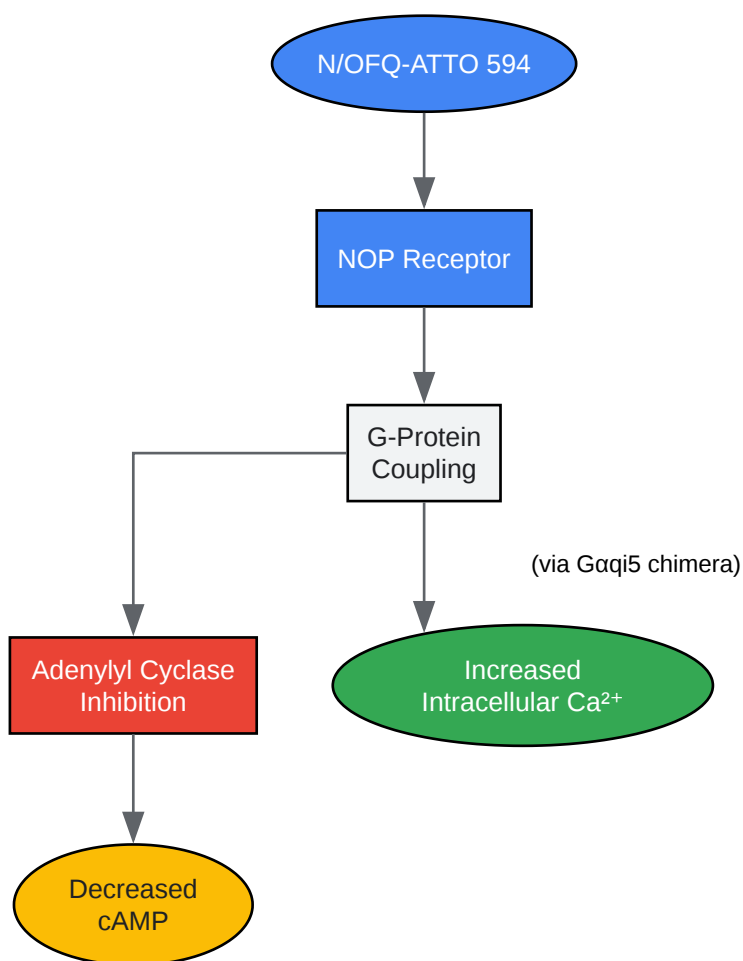
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Figure 1. Experimental workflow for labeling a protein with **ATTO 594** NHS-ester.



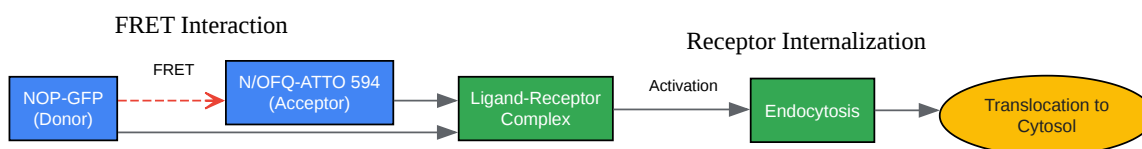
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Figure 2. Workflow for staining F-actin in fixed cells using **ATTO 594** Phalloidin.



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Figure 3. Signaling pathway of the NOP receptor activated by **ATTO 594**-labeled N/OFQ.[2]



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Figure 4. Experimental logic for visualizing NOP receptor internalization using FRET.[2]

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